Elevated Lipophilicity (LogP) of the 1-Phenylpropyl Isomer Relative to the Linear 3-Phenylpropyl and 5-Phenyl Analogs
The branched 1-phenylpropyl isomer (target compound) exhibits a computed logP of 2.55 (JChem), which is higher than that of the linear 3-phenylpropyl isomer (logP 2.45) and substantially exceeds that of the unsubstituted 5-phenyl analog (XLogP3-AA 1.7) [1][2][3]. Increased lipophilicity can enhance passive membrane permeability, a critical parameter for central nervous system (CNS) target engagement.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.55 (JChem); XLogP3-AA 2.7 |
| Comparator Or Baseline | 5-(3-phenylpropyl) isomer: LogP 2.45 (JChem); 5-phenyl analog: XLogP3-AA 1.7 |
| Quantified Difference | +0.10 log units vs. 3-phenylpropyl isomer; +0.85 to +1.00 log units vs. 5-phenyl derivative |
| Conditions | Computational prediction (JChem and XLogP3-AA algorithms) |
Why This Matters
Higher logP values are associated with improved passive diffusion across biological membranes, making the compound a preferential starting point for CNS-targeted library synthesis.
- [1] Chembase. 5-(1-Phenylpropyl)-1,3,4-thiadiazol-2-amine (CBID: 271550). LogP = 2.5485754. View Source
- [2] Chembase. 5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine (CBID: 37586). LogP = 2.4501579. View Source
- [3] PubChem. 5-Phenyl-1,3,4-thiadiazol-2-amine (CID 219408). XLogP3-AA = 1.7. View Source
